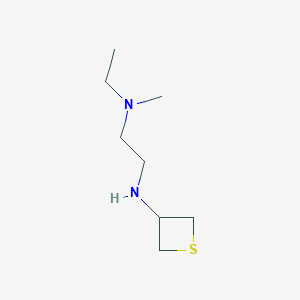![molecular formula C9H8N2O2 B13027933 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13027933.png)
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
The synthesis of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid typically involves multi-step synthetic routes. One common method starts with the cyclization of 2-bromo-5-iodopyridine, followed by base-mediated conversion to the pyrrolopyridine core. The N-1 position is then substituted with a tert-butylcarbonate group to yield the key intermediate . Industrial production methods may vary, but they generally follow similar synthetic pathways with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. .
Aplicaciones Científicas De Investigación
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Due to its FGFR inhibitory activity, it is being investigated for its potential in cancer therapy.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with molecular targets such as FGFRs. By binding to these receptors, it inhibits their activity, leading to the disruption of downstream signaling pathways involved in cell proliferation, migration, and survival . This inhibition can result in the suppression of tumor growth and progression.
Comparación Con Compuestos Similares
1-methyl-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine: Another compound with FGFR inhibitory activity.
1H-pyrrolo[3,4-c]pyridine: Known for its biological activities, including glucose reduction.
1H-pyrrolo[2,3-c]pyridine: Used in various synthetic applications. The uniqueness of this compound lies in its specific substitution pattern and its potential as a lead compound for drug development targeting FGFRs.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
1-methylpyrrolo[3,2-c]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-11-5-3-6-7(11)2-4-10-8(6)9(12)13/h2-5H,1H3,(H,12,13) |
Clave InChI |
VRONOJUASJQMAV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C1C=CN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


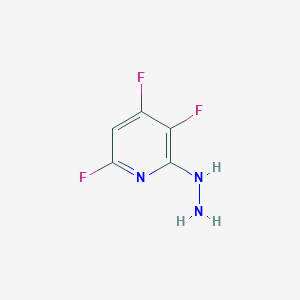
![tert-butyl(2R)-2-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B13027858.png)
![(1S,2S,4S,8R)-1-(3,5-bis(trifluoromethyl)benzyl)-2-((R)-hydroxy(6-methoxyquinolin-4-yl)methyl)-8-vinyl-1-azoniabicyclo[2.2.2]octanebromide](/img/structure/B13027863.png)

![2-chloro-N-methoxy-N-methyl-5-[(2S,3S,4R,5R,6R)-3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]benzamide](/img/structure/B13027867.png)
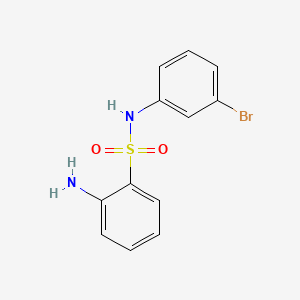
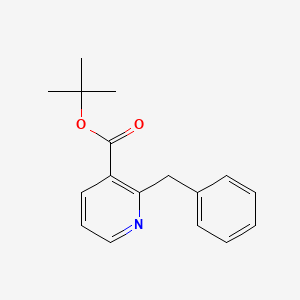
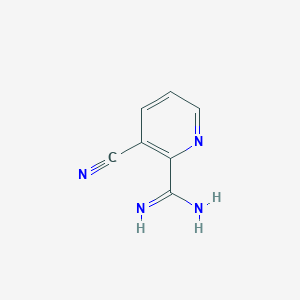
![3-Bromo-7-fluorobenzo[d]isoxazole](/img/structure/B13027873.png)
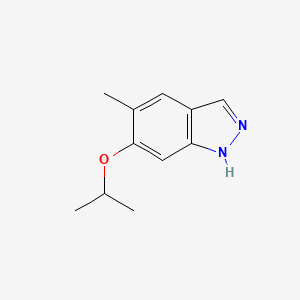
![4,4,5,5-Tetramethyl-2-[(4-nitrophenyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13027894.png)

